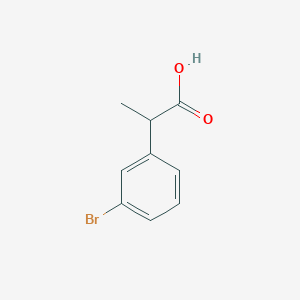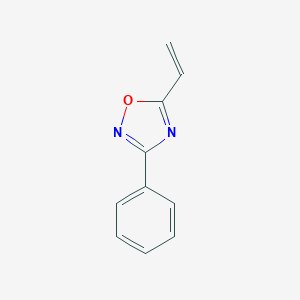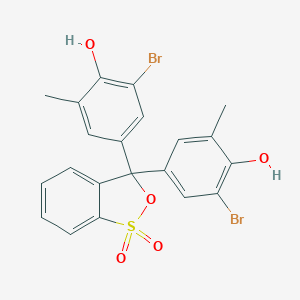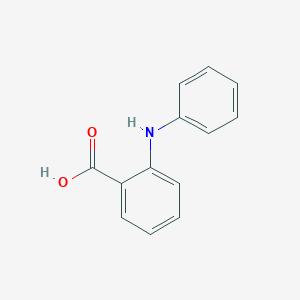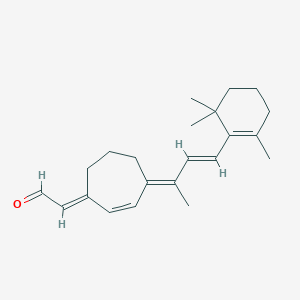
Mtcpca
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
Mtcpca stands for 3-methylthiophene-2-carboxylic acid. It is a chemical compound that has been widely used in scientific research due to its unique properties. Mtcpca is a heterocyclic compound that is composed of a thiophene ring and a carboxylic acid group. This compound has been used in various fields of research, including organic synthesis, drug development, and material science.
Scientific Research Applications
Mtcpca has been widely used in scientific research due to its unique properties. It has been used as a building block for the synthesis of various organic compounds, including pharmaceuticals, agrochemicals, and materials. Mtcpca has also been used in the development of new synthetic methodologies, such as the Suzuki-Miyaura cross-coupling reaction. In addition, Mtcpca has been used as a ligand in the synthesis of metal complexes for catalytic applications.
Mechanism of Action
The mechanism of action of Mtcpca is not fully understood. However, it has been suggested that Mtcpca may act as a nucleophile in organic reactions. It has also been suggested that Mtcpca may act as a chelating agent in metal complex synthesis.
Biochemical and Physiological Effects:
There is limited information on the biochemical and physiological effects of Mtcpca. However, it has been reported that Mtcpca has low toxicity and is not mutagenic or carcinogenic. In addition, Mtcpca has been shown to have anti-inflammatory properties.
Advantages and Limitations for Lab Experiments
Mtcpca has several advantages for lab experiments. It is a stable and easy-to-handle compound that can be synthesized in large quantities. Mtcpca is also a versatile building block that can be used in various organic reactions. However, Mtcpca has some limitations for lab experiments. It has limited solubility in water and some organic solvents, which can limit its use in certain reactions. In addition, Mtcpca can be difficult to purify due to its high melting point.
Future Directions
There are several future directions for the use of Mtcpca in scientific research. One direction is the development of new synthetic methodologies that use Mtcpca as a building block. Another direction is the synthesis of new metal complexes using Mtcpca as a ligand. In addition, the anti-inflammatory properties of Mtcpca could be further explored for potential therapeutic applications. Finally, the use of Mtcpca in material science could be explored for the development of new materials with unique properties.
Conclusion:
In conclusion, Mtcpca is a versatile compound that has been widely used in scientific research. Its unique properties make it a valuable building block for the synthesis of various organic compounds. Mtcpca has also been used in the development of new synthetic methodologies and metal complexes. Although the mechanism of action of Mtcpca is not fully understood, its low toxicity and anti-inflammatory properties make it a promising compound for potential therapeutic applications.
Synthesis Methods
Mtcpca can be synthesized through different methods. One of the most common methods involves the reaction of 3-methylthiophene with chloroacetic acid in the presence of a catalyst. The reaction produces Mtcpca as a white crystalline solid with a melting point of 138-140°C. Other methods of synthesis include the reaction of 3-methylthiophene with maleic anhydride, fumaric acid, or succinic anhydride in the presence of a catalyst.
properties
CAS RN |
79270-63-6 |
|---|---|
Product Name |
Mtcpca |
Molecular Formula |
C22H30O |
Molecular Weight |
310.5 g/mol |
IUPAC Name |
(2E)-2-[(4E)-4-[(E)-4-(2,6,6-trimethylcyclohexen-1-yl)but-3-en-2-ylidene]cyclohept-2-en-1-ylidene]acetaldehyde |
InChI |
InChI=1S/C22H30O/c1-17(20-9-5-8-19(11-12-20)14-16-23)10-13-21-18(2)7-6-15-22(21,3)4/h10-14,16H,5-9,15H2,1-4H3/b13-10+,19-14+,20-17+ |
InChI Key |
BUZXDCRSKZTALT-OSNZJWSISA-N |
Isomeric SMILES |
CC1=C(C(CCC1)(C)C)/C=C/C(=C/2\CCC/C(=C\C=O)/C=C2)/C |
SMILES |
CC1=C(C(CCC1)(C)C)C=CC(=C2CCCC(=CC=O)C=C2)C |
Canonical SMILES |
CC1=C(C(CCC1)(C)C)C=CC(=C2CCCC(=CC=O)C=C2)C |
synonyms |
4-(3-(2,6,6-trimethyl-1-methyl-1-cyclohexen-1-yl)-2-(propenylidene)-2-cyclohepten-1-ylidene)acetaldehyde 4-(3-(2,6,6-trimethyl-1-methyl-1-cyclohexen-1-yl)-2-(propenylidene)-2-cyclohepten-1-ylidene)acetaldehyde, (E,E,Z)-isomer 4-(3-(2,6,6-trimethyl-1-methyl-1-cyclohexen-1-yl)-2-(propenylidene)-2-cyclohepten-1-ylidene)acetaldehyde, (Z,E,E)-isomer 4-(3-(2,6,6-trimethyl-1-methyl-1-cyclohexen-1-yl)-2-(propenylidene)-2-cyclohepten-1-ylidene)acetaldehyde, (Z,E,Z)-isomer MTCPCA |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.



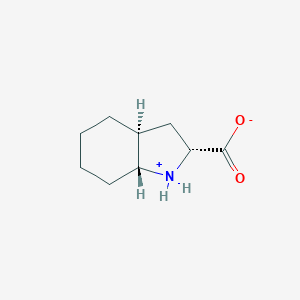

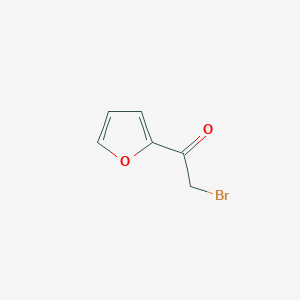

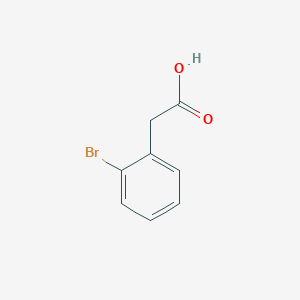

![2-[difluoro-[(4-Methyl-Pyrimidinyl)-Thio]methyl]-Benzoxazole](/img/structure/B57252.png)

